molecular formula C11H12N2 B13355533 4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile

4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile

Cat. No.: B13355533
M. Wt: 172.23 g/mol
InChI Key: CACVYMFWMKRDPI-YFHOEESVSA-N
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Description

4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile is an organic compound that belongs to the class of nitriles It features a pyridine ring attached to a pent-2-enenitrile chain with a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile can be achieved through several methods. One common approach involves the reaction of pyridine-2-acetonitrile with methyl nitroacetate under specific conditions. The reaction typically requires a base such as piperidinium acetate and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 100°C) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile involves its interaction with molecular targets and pathways. The compound can participate in various biochemical reactions, depending on its functional groups. For instance, the nitrile group can undergo hydrolysis to form amides, which may interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the methyl group at the fourth position can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(E)-4-methyl-2-pyridin-2-ylpent-2-enenitrile

InChI

InChI=1S/C11H12N2/c1-9(2)7-10(8-12)11-5-3-4-6-13-11/h3-7,9H,1-2H3/b10-7-

InChI Key

CACVYMFWMKRDPI-YFHOEESVSA-N

Isomeric SMILES

CC(C)/C=C(/C#N)\C1=CC=CC=N1

Canonical SMILES

CC(C)C=C(C#N)C1=CC=CC=N1

Origin of Product

United States

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